

Onradivir: A Novel Probe for Interrogating the Influenza A Virus Replication Cycle

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Application Notes and Protocols for Researchers

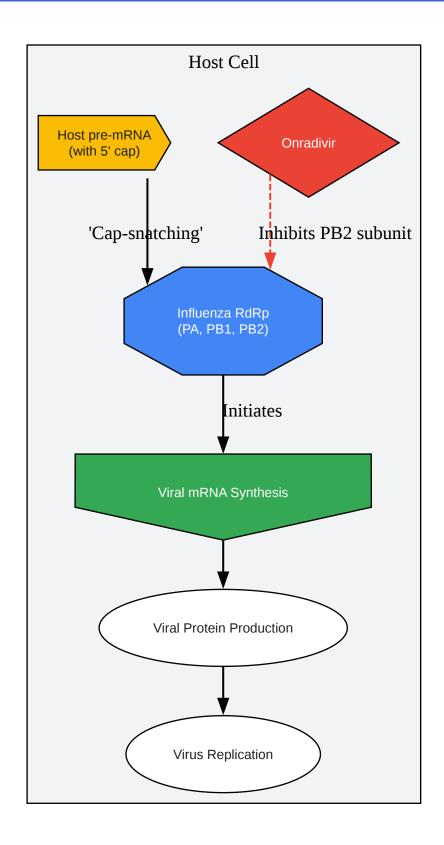
Introduction

Onradivir (formerly ZSP1273) is a potent and selective inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit.[1][2][3][4] By targeting the cap-binding domain of PB2, Onradivir effectively blocks a critical step in the viral replication cycle: the "cap-snatching" mechanism required for the initiation of viral mRNA transcription.[1][2][4] This unique mechanism of action makes Onradivir a valuable tool for researchers and drug development professionals studying the intricacies of influenza A virus replication. These application notes provide detailed protocols and data to facilitate the use of Onradivir as a research tool to probe the viral life cycle, from basic virology studies to preclinical drug evaluation.

Mechanism of Action

Onradivir specifically inhibits the endonuclease activity of the viral RNA-dependent RNA polymerase (RdRp) complex by binding to the PB2 subunit. This prevents the virus from cleaving the 5' caps of host cell pre-mRNAs to use as primers for its own mRNA synthesis. This targeted inhibition halts viral gene expression and subsequent replication.[1][2]





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Caption: Onradivir's mechanism of action targeting the influenza virus RdRp.



Quantitative Data

Onradivir has demonstrated potent in vitro activity against a wide range of influenza A virus strains, including those resistant to other antiviral drugs like oseltamivir and baloxavir.[2][5]

Table 1: In Vitro Antiviral Activity of **Onradivir** (ZSP1273) against Influenza A Virus Strains[2][5]

Virus Strain	Туре	EC50 (nM)
A/H1N1	Wild-Type	0.01 - 0.042
A/H3N2	Wild-Type	0.01 - 0.063
Oseltamivir-Resistant H1N1	Resistant	0.014 - 0.017
Baloxavir-Resistant H1N1	Resistant	0.028
Highly Pathogenic Avian Influenza (HPAI)	H5N1	Sensitive (EC50 not specified)

Table 2: Inhibitory Activity of Onradivir (ZSP1273) on Influenza A Virus Polymerase[2][5]

Compound	Target	IC50 (nM)
Onradivir (ZSP1273)	PB2 Subunit	0.562 ± 0.116
VX-787 (Pimodivir)	PB2 Subunit	1.449 ± 0.34
Favipiravir	RdRp (non-specific)	34,087.67 ± 16,009.21

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of **Onradivir** on the influenza virus replication cycle.

Plaque Assay for Determining Antiviral Activity

This assay is used to determine the concentration of **Onradivir** that inhibits the formation of viral plaques, providing a measure of its antiviral efficacy.



Materials:

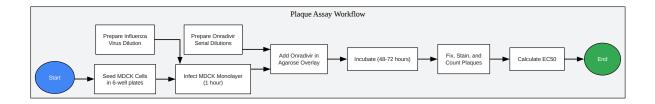
- Madin-Darby Canine Kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Onradivir (ZSP1273)
- Influenza A virus stock of known titer (e.g., A/WSN/33)
- SeaPlaque Agarose
- TPCK-treated trypsin
- Crystal Violet staining solution
- · 6-well plates

Protocol:

- Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate at 37°C with 5% CO2.
- Drug Preparation: Prepare serial dilutions of Onradivir in serum-free DMEM. The final concentrations should bracket the expected EC50 value.
- Virus Dilution: Prepare a dilution of the influenza A virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 100-200 PFU/well).
- Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS. Add 200 μ L of the virus dilution to each well. Incubate for 1 hour at 37°C to allow for viral adsorption.



- Onradivir Treatment: After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS. Add 2 mL of the different concentrations of Onradivir diluted in the agarose overlay medium to the respective wells. The overlay should contain 1% SeaPlaque Agarose and 1 μg/mL TPCK-treated trypsin.
- Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
- Staining and Plaque Counting: Fix the cells with 10% formalin for 30 minutes. Remove the
 agarose overlay and stain the cell monolayer with 0.5% crystal violet solution for 15 minutes.
 Gently wash the wells with water and allow them to dry. Count the number of plaques in each
 well.
- Data Analysis: Calculate the percentage of plaque inhibition for each Onradivir
 concentration relative to the untreated control. The EC50 value can be determined by
 plotting the percentage of inhibition against the drug concentration and fitting the data to a
 dose-response curve.



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Caption: Workflow for the plaque assay to determine antiviral activity.

TCID50 Assay for Viral Titer Determination

The Tissue Culture Infectious Dose 50 (TCID50) assay is another method to quantify the infectious virus titer in the presence or absence of **Onradivir**.



Materials:

- MDCK cells
- 96-well plates
- DMEM with 2% FBS and Penicillin-Streptomycin
- Onradivir (ZSP1273)
- Influenza A virus stock
- TPCK-treated trypsin
- Hemagglutination assay reagents (optional, for endpoint determination)

Protocol:

- Cell Seeding: Seed MDCK cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate overnight.
- Drug and Virus Preparation: Prepare serial ten-fold dilutions of the virus stock in serum-free
 DMEM. Prepare a fixed, non-toxic concentration of **Onradivir** in serum-free DMEM.
- Infection and Treatment: Mix equal volumes of each virus dilution with the Onradivir solution (or media for control). After a brief pre-incubation, add 100 μL of the virus/drug mixture to the corresponding wells of the MDCK plate (typically 8 replicates per dilution).
- Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.
- Endpoint Determination: Observe the wells for cytopathic effect (CPE) under a microscope. Alternatively, perform a hemagglutination assay on the supernatant from each well to determine the presence of virus.
- Data Analysis: Calculate the TCID50/mL using the Reed-Muench method. Compare the TCID50 values of the Onradivir-treated and untreated samples to determine the reduction in viral titer.



RT-qPCR for Viral Load Quantification

This protocol allows for the sensitive quantification of viral RNA in cell culture supernatants or in vivo samples to assess the impact of **Onradivir** on viral replication.[6][7]

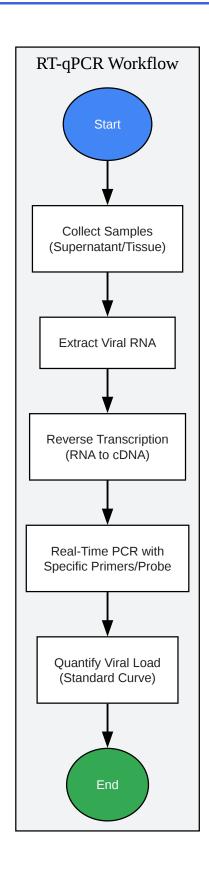
Materials:

- Viral RNA extraction kit
- Reverse transcriptase
- qPCR master mix
- Primers and probe specific for a conserved region of the influenza A virus genome (e.g., M gene)
- Real-time PCR instrument

Protocol:

- Sample Collection: Collect cell culture supernatants or tissue homogenates from Onradivirtreated and control groups at various time points post-infection.
- RNA Extraction: Extract viral RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.
- Reverse Transcription: Synthesize cDNA from the extracted viral RNA using a reverse transcriptase and a specific primer.
- qPCR: Perform real-time PCR using the synthesized cDNA, a qPCR master mix, and influenza A virus-specific primers and a fluorescently labeled probe.
- Data Analysis: Generate a standard curve using a plasmid containing the target viral gene sequence. Quantify the viral RNA copy number in the samples by comparing their Ct values to the standard curve. Analyze the fold-change in viral load between **Onradivir**-treated and control groups.





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Caption: Workflow for RT-qPCR to quantify viral load.



In Vivo Studies

Onradivir has shown efficacy in animal models of influenza A virus infection, reducing viral titers and improving survival rates.[5][8] Researchers can utilize these models to investigate the in vivo efficacy and pharmacodynamics of **Onradivir**.

Animal Models:

- Mouse Model: BALB/c mice are commonly used. Mice are intranasally infected with a
 mouse-adapted influenza A virus strain. Onradivir can be administered orally at various
 doses and treatment can be initiated either prophylactically or therapeutically. Endpoints can
 include monitoring of body weight, survival, and determination of viral titers in the lungs at
 different time points post-infection.
- Ferret Model: Ferrets are considered a good model for human influenza as they exhibit similar clinical signs. They can be infected with human influenza A virus isolates. Onradivir can be administered orally, and endpoints can include monitoring of clinical signs (e.g., fever, activity level), viral shedding in nasal washes, and lung pathology.

Resistance Studies

To investigate the potential for viral resistance to **Onradivir**, researchers can perform serial passage experiments in cell culture in the presence of escalating concentrations of the drug.[9] [10] Viruses that develop resistance can be isolated and the PB2 gene can be sequenced to identify mutations that confer resistance. These mutations can then be further characterized using reverse genetics to confirm their role in resistance and to study their impact on viral fitness and polymerase activity.

Conclusion

Onradivir's specific mechanism of action targeting the PB2 subunit of the influenza A virus polymerase makes it an invaluable tool for the research community. The protocols and data provided in these application notes are intended to serve as a guide for scientists and drug development professionals to effectively utilize **Onradivir** in their studies to further unravel the complexities of the influenza virus replication cycle and to aid in the development of next-generation antiviral therapies.



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